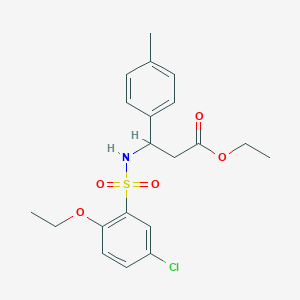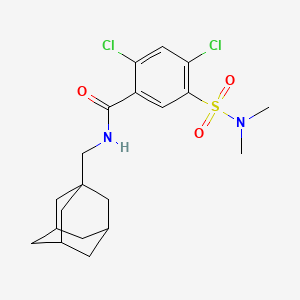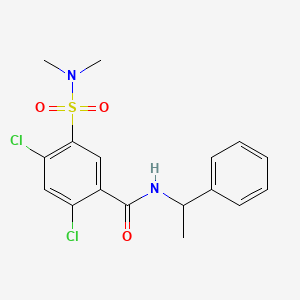![molecular formula C25H21FN2O2 B4308284 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308284.png)
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Overview
Description
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with complex structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step procedures:
Starting Materials: : The synthesis begins with phenyl derivatives such as 4-(allyloxy)phenol and 4-fluorophenyl derivatives.
Reaction Conditions: : These compounds are subjected to a series of reactions including cyclization and condensation, often using catalysts and solvents like dimethylformamide or methanol.
Key Intermediates: : The intermediate products undergo further transformations, typically involving nucleophilic substitution and coupling reactions.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized for efficiency and yield, employing:
Continuous Flow Reactors: : To maintain consistent reaction conditions.
High-Throughput Screening: : For optimizing catalyst and solvent systems.
Green Chemistry Principles: : To minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: : Conversion to different oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of specific functional groups using agents like sodium borohydride.
Substitution: : Aromatic substitution reactions, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide, ethanol.
Major Products
Oxidized Derivatives: : Often more polar compounds.
Reduced Derivatives: : Simpler molecules retaining the core structure.
Substituted Derivatives: : Compounds with varied functional groups on the phenyl rings.
Scientific Research Applications
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine finds applications in multiple domains:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : Potential as a biochemical probe for studying molecular interactions.
Medicine: : Investigated for its potential therapeutic properties, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in materials science for creating specialized polymers and coatings.
Mechanism of Action
The mechanism by which 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves:
Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: : Modulating pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-[4-(methoxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
2-[4-(ethoxy)phenyl]-5-(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
Functional Groups: : The allyloxy and fluorophenyl groups confer unique chemical reactivity and biological activity.
Mechanistic Pathways: : Different molecular targets due to the specific substitutions.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2/c1-2-15-29-20-13-9-17(10-14-20)22-16-23-21-5-3-4-6-24(21)30-25(28(23)27-22)18-7-11-19(26)12-8-18/h2-14,23,25H,1,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYOGCVJBCDJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B4308240.png)
![DIMETHYL 2-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B4308242.png)
![(4Z)-5-methyl-4-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4308249.png)
![ethyl 3-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B4308253.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4308259.png)
![ETHYL 3-[(6-METHOXY-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOATE](/img/structure/B4308267.png)
![2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308278.png)

![2-[(6-AMINO-4-OXO-1-PHENETHYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-BENZYLPROPANAMIDE](/img/structure/B4308300.png)
![9-(2-FURYL)-12-(3-HYDROXYPHENYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE](/img/structure/B4308307.png)

![9-bromo-2-(3-methoxyphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308323.png)
